
Tetrabutylammonium bis-trifluoromethanesulfonimidate
Übersicht
Beschreibung
Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBAT) is an organic compound used as a reagent in organic synthesis. It is a quaternary ammonium salt with the formula [(CH3)3C]2N+[CH2CF3SO3]-. TBAT is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Electrolytes in Energy Storage Devices
Tetrabutylammonium bis-trifluoromethanesulfonimidate: is utilized as a novel type of electrolyte, particularly in electrical double layer capacitors (EDLCs) . These capacitors, also known as supercapacitors or ultracapacitors, store energy through the electrostatic separation of charges. The compound’s stability and ionic nature make it an excellent candidate for high-performance EDLCs, which are used in applications requiring rapid charge and discharge cycles over extended periods.
High-Temperature Actuators
The compound serves as an actuator for temperature control systems due to its remarkable sustainability at high temperatures . Actuators are devices that convert energy into motion. In this case, Tetrabutylammonium bis-trifluoromethanesulfonimidate can be used to control thermal processes in various industrial applications, demonstrating resilience towards different anions and contributing to the efficiency and reliability of temperature-sensitive operations.
Spectroscopy and Electrochemical Analysis
Researchers employ this compound in UV-vis spectroscopy combined with electrochemical techniques to develop effective operando methodologies . These methodologies are crucial for investigating oxygen reduction reactions (ORRs) and their mechanisms in nonaqueous solutions. Understanding ORRs is vital for the development of fuel cells and metal-air batteries.
Organic Synthesis and Catalysis
In the field of organic synthesis, Tetrabutylammonium bis-trifluoromethanesulfonimidate is used as a reagent and catalyst . Its strong ionic properties enhance the reactivity of certain substrates, making it valuable for promoting reactions that might otherwise be sluggish or require harsh conditions.
Wirkmechanismus
Target of Action
It is known to be used in electronic purposes .
Biochemical Pathways
It’s worth noting that the compound is used in electronic purposes, suggesting it may interact with certain biochemical pathways related to this field .
Result of Action
As a compound used for electronic purposes, it may have effects relevant to this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabutylammonium bis-trifluoromethanesulfonimidate. It exhibits remarkable sustainability at high temperatures and demonstrates resilience towards various anions . Its hydrophobic nature enables dissolution in dimethylformamide and other organic solvents .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPFDTWIGBCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584990 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
CAS RN |
210230-40-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
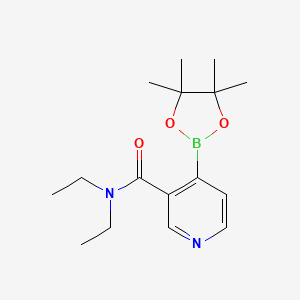


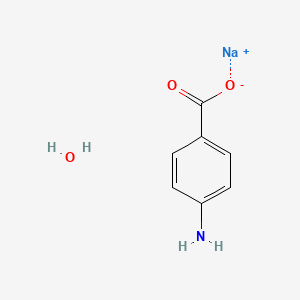
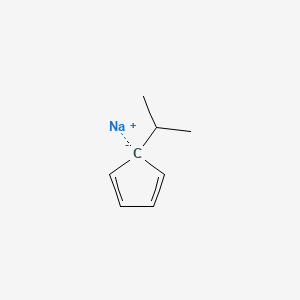

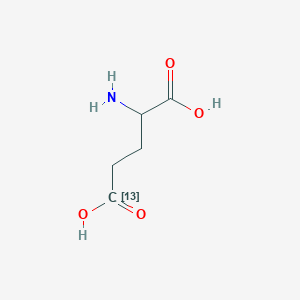
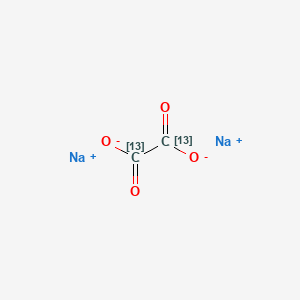
![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)

